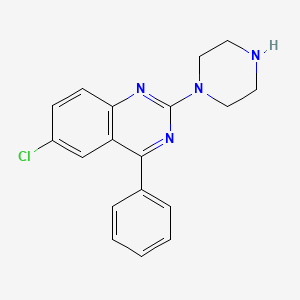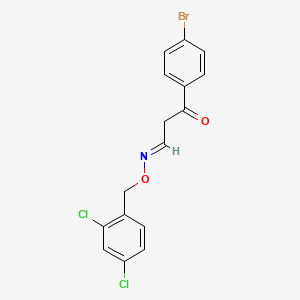
3-(4-bromophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-bromophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime” is a complex organic compound. It contains a bromophenyl group, a dichlorobenzyl group, and an oxime moiety. Oxime ethers are a class of compounds containing the >C=N-O-R moiety . The presence of this moiety affects the biological activity of the compounds .
Synthesis Analysis
The synthesis of oxime ethers involves the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen . This process allows for the combination of different structural elements into one molecule, potentially leading to compounds that exhibit various biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” would be expected to contain a bromophenyl group, a dichlorobenzyl group, and an oxime moiety. The exact structure would depend on the specific arrangement and bonding of these groups.
Chemical Reactions Analysis
The specific chemical reactions that “this compound” would undergo would depend on its exact molecular structure and the conditions under which it is stored or used. Oxime ethers, in general, can participate in a variety of chemical reactions due to the presence of the >C=N-O-R moiety .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions.
Scientific Research Applications
Reactivation of Acetylcholinesterase
Oximes, including derivatives similar to 3-(4-bromophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime, have been studied for their ability to reactivate acetylcholinesterase inhibited by organophosphates. For instance, sulfur derivatives of 2-oxopropanal oxime have shown significant reactivation potency against VX-, sarin-, and paraoxon-inhibited acetylcholinesterase, suggesting potential applications in counteracting organophosphate poisoning (Degorre, Kiffer, & Terrier, 1988).
Synthesis of Various Compounds
Studies have demonstrated that 2-Arylhydrazono-3-oxopropanals, a group that includes compounds similar to the oxime , can be used to synthesize various compounds like isoxazoles, oxadiazolinones, and hydrazones. This versatility in reaction pathways indicates a potential for diverse chemical synthesis applications (Abdel-Khalik, Agamy, & Elnagdi, 2000).
Catalytic Behavior in Polymer Synthesis
Oxime groups in polymers have been investigated for their catalytic behavior in the esterolysis of various esters, suggesting applications in polymer chemistry and materials science. This research provides insights into the factors responsible for catalytic behavior in such systems (Aglietto, Ranucci, Ruggeri, & Gianni, 1985).
Crystal Structure Analysis
Crystal structure analysis of compounds similar to this compound has been conducted, showing their potential applications in the chemical industry and medicine due to their biological activity. Such studies contribute to the understanding of molecular interactions and properties (Sarı, Batı, Guven, Taş, & Aksoy, 2003).
Continuous Multistep Synthesis Process
Research into the rapid and convergent assembly of C4-oxime substituted thiazoles, using key building blocks similar to the oxime , has been reported. This showcases the potential for efficient synthesis processes in pharmaceutical and chemical manufacturing (Godineau et al., 2018).
Activation of Cell Death Pathways
Oximes, including structurally related compounds, have been studied for their ability to activate regulated and unregulated cell death pathways. This research could lead to new therapeutic approaches for conditions involving abnormal cell proliferation or survival (Zandona et al., 2021).
Antioxidant Properties
Some oximes, like 3-(phenylhydrazono) butan-2-one, have been investigated for their potential antioxidant properties. This suggests that similar oximes could have applications in addressing oxidative stress-related conditions (Puntel et al., 2008).
Mechanism of Action
Target of Action
The primary targets of the compound “3-(4-bromophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime” are currently unknown
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two different organic groups, one electrophilic and one nucleophilic, facilitated by a palladium catalyst .
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in carbon-carbon bond forming reactions, such as the suzuki–miyaura cross-coupling .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Safety and Hazards
Future Directions
The future research directions for “3-(4-bromophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime” could include further studies on its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . These studies could help to better understand this compound and its potential applications.
properties
IUPAC Name |
(3E)-1-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxyimino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2NO2/c17-13-4-1-11(2-5-13)16(21)7-8-20-22-10-12-3-6-14(18)9-15(12)19/h1-6,8-9H,7,10H2/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKWKGIZXMXGDM-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2420321.png)
![N-[(2-methoxyadamantan-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2420322.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2420323.png)

![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2420325.png)
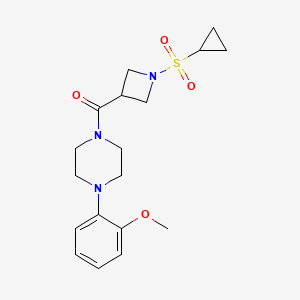
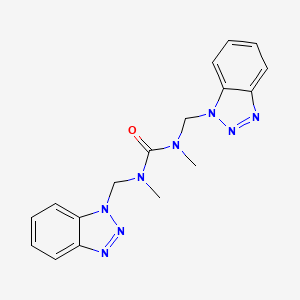
![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2420329.png)
![1-(2-Methylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2420331.png)
![tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate](/img/structure/B2420333.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2420336.png)
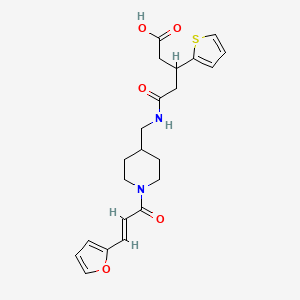
![3-Chloro-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2420339.png)
